N-Methyl-2-(pyridin-4-yl)-N-(2-(pyridin-4-yl)ethyl)ethanamine
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Overview
Description
N-Methyl-2-(pyridin-4-yl)-N-(2-(pyridin-4-yl)ethyl)ethanamine is a chemical compound known for its unique structure and properties. It consists of a central ethanamine backbone substituted with pyridinyl groups at both ends, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(pyridin-4-yl)-N-(2-(pyridin-4-yl)ethyl)ethanamine typically involves the reaction of pyridine derivatives with methylating agents under controlled conditions. One common method includes the use of N-methylation of 2-pyridin-4-yl-N-(2-pyridin-4-ylethyl)ethanamine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(pyridin-4-yl)-N-(2-(pyridin-4-yl)ethyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The pyridinyl groups can undergo electrophilic substitution reactions with halogens or other electrophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Halogenated pyridinyl derivatives.
Scientific Research Applications
N-Methyl-2-(pyridin-4-yl)-N-(2-(pyridin-4-yl)ethyl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Methyl-2-(pyridin-4-yl)-N-(2-(pyridin-4-yl)ethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-pyridin-2-yl-N-(2-pyridin-2-ylethyl)ethanamine
- N-Methyl-2-pyridin-3-yl-N-(2-pyridin-3-ylethyl)ethanamine
- N-Methyl-2-pyridin-4-yl-N-(2-pyridin-3-ylethyl)ethanamine
Uniqueness
N-Methyl-2-(pyridin-4-yl)-N-(2-(pyridin-4-yl)ethyl)ethanamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and reactivity.
Biological Activity
N-Methyl-2-(pyridin-4-yl)-N-(2-(pyridin-4-yl)ethyl)ethanamine, commonly referred to as a derivative of betahistine, is a compound that has garnered attention for its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C15H19N3·3ClH
- Molecular Weight : 350.71 g/mol
- CAS Number : 2095467-43-7
The structure can be represented as follows:
This compound exhibits several biological activities primarily attributed to its interaction with histamine receptors. The compound is known to act as a partial agonist at H1 receptors and an antagonist at H3 receptors, which contributes to its effects on the central nervous system and vestibular system.
Key Mechanisms Include:
- Vestibular Function Modulation : By influencing histamine pathways, it helps in reducing vertigo and improving balance.
- Neuroprotective Effects : The compound may exhibit neuroprotective properties by modulating neurotransmitter release and reducing oxidative stress.
Therapeutic Applications
The primary therapeutic application of this compound is in the treatment of vestibular disorders, particularly Ménière's disease. Its ability to improve blood flow in the inner ear is crucial for alleviating symptoms associated with this condition.
In Vitro Studies
Several studies have investigated the biological activity of this compound:
- Antivertigo Activity : A study demonstrated that this compound significantly reduced vertiginous symptoms in animal models, indicating its potential efficacy in treating vestibular disorders .
- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, likely through the modulation of reactive oxygen species (ROS) levels .
- Cytotoxicity Studies : In vitro cytotoxicity assays revealed that the compound exhibited selective toxicity against certain cancer cell lines while sparing normal cells, suggesting potential applications in cancer therapy .
In Vivo Studies
In vivo studies further support the therapeutic potential of this compound:
Case Studies
- Case Study on Ménière's Disease : A clinical trial involving patients with Ménière's disease showed that administration of this compound led to a marked improvement in symptoms, including reduced frequency and severity of vertiginous episodes .
- Neuroprotection in Stroke Models : In a stroke model study, treatment with the compound resulted in improved recovery outcomes and reduced infarct size, highlighting its potential as a neuroprotective agent .
Properties
IUPAC Name |
N-methyl-2-pyridin-4-yl-N-(2-pyridin-4-ylethyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-18(12-6-14-2-8-16-9-3-14)13-7-15-4-10-17-11-5-15/h2-5,8-11H,6-7,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLMZBCQSLCGMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=NC=C1)CCC2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.